2-(1-(methylamino)ethyl)quinazolin-4(1H)-one
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Overview
Description
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly, as it avoids the use of metal catalysts and harsh reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones.
Reduction: Reduction reactions can convert it into different quinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with enhanced pharmacological properties. For example, oxidation can yield quinazoline-2,4(1H,3H)-diones, which have shown potential as antitumor agents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities.
Medicine: Research has indicated potential antitumor, anticonvulsant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1-(methylamino)ethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its antitumor activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Known for its antitumor activity and used as a PARP-1/2 inhibitor.
2,3-Dihydroquinazolinones: These compounds have shown potential in various therapeutic applications, including anticonvulsant and antimicrobial activities.
Uniqueness
2-(1-(methylamino)ethyl)quinazolin-4(1H)-one stands out due to its unique structural features, which allow for diverse chemical modifications and enhance its biological activity. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications.
Properties
CAS No. |
143993-15-1 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-[1-(methylamino)ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O/c1-7(12-2)10-13-9-6-4-3-5-8(9)11(15)14-10/h3-7,12H,1-2H3,(H,13,14,15) |
InChI Key |
ZDXHLLCQRPUSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NC |
Origin of Product |
United States |
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